molecular formula C20H24N2O4S B2603999 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941982-90-7

2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2603999
CAS No.: 941982-90-7
M. Wt: 388.48
InChI Key: QJGISWVEDXCJMG-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at the 2- and 5-positions, respectively. The N-linked aromatic ring features a 3-methyl group and a 2-oxopiperidin-1-yl moiety at the 4-position.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-7-10-18(26-3)19(12-14)27(24,25)21-16-8-9-17(15(2)13-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGISWVEDXCJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the piperidinyl group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the benzenesulfonamide reacts with a piperidinyl halide.

    Oxidation of the piperidinyl group: The final step involves the oxidation of the piperidinyl group to form the 2-oxopiperidinyl moiety, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The piperidinyl group can be further oxidized to form different oxidation states.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of higher oxidation state piperidinyl derivatives.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Formation of various substituted derivatives on the benzene ring.

Scientific Research Applications

2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid substituents: the 2-oxopiperidin-1-yl group distinguishes it from simpler sulfonamides. Below is a systematic comparison with key analogs:

Table 1: Structural and Bioactivity Comparison of Sulfonamide Derivatives
Compound Name Substituents Key Features Biological Activity (Inferred/Reported) Reference
Target Compound 2-methoxy-5-methyl; 3-methyl-4-(2-oxopiperidin-1-yl)phenyl Lipophilic methyl groups; piperidinone enhances H-bonding Potential kinase/enzyme inhibition (hypothesized) N/A
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide 5-chloro-2-methoxyphenyl Electron-withdrawing Cl increases polarity Antimicrobial, moderate activity
N-(4-Methoxyphenyl)Benzenesulfonamide 4-methoxyphenyl Planar structure with electron-donating OCH₃ Studied for bioactivity (e.g., COX inhibition)
Bromo-Pyrimidinyl Sulfonamide (Kumar et al., 2012) 5-bromo-pyrimidinyl; piperidinyl Bulky Br and heterocyclic core Anticancer activity (DNA intercalation)
N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide 2-chloroacetylphenyl Reactive chloroacetyl group Probable protease inhibitor

Physicochemical Properties

  • Conformational Effects : The 2-oxopiperidin-1-yl group introduces a semi-rigid, hydrogen-bond-accepting motif absent in simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide, which may improve target binding specificity .

Research Implications and Gaps

  • Structural Optimization: The piperidinone moiety in the target compound offers a template for designing selective inhibitors, though its metabolic stability requires further study.
  • Activity Data : Direct bioactivity data for the target compound are absent in the provided evidence; comparative inferences are drawn from structural analogs.
  • Synthetic Challenges : Introducing the 2-oxopiperidin-1-yl group may require multi-step synthesis, as seen in Kumar et al.’s bromo-pyrimidinyl derivative .

Biological Activity

2-Methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a sulfonamide group, which is often associated with diverse biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, and it has a molecular weight of approximately 374.45 g/mol. The presence of the methoxy and piperidine moieties contributes to its pharmacological properties, enhancing solubility and bioavailability.

The biological activity of this compound primarily involves the selective inhibition of certain kinases, particularly the RET kinase, which plays a crucial role in various signaling pathways associated with cell proliferation and survival. By inhibiting RET kinase, the compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit notable anticancer effects across various human cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests on cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS cells showed significant cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL. The compound was observed to arrest the cell cycle in the subG0 phase and induce mitochondrial membrane depolarization, triggering apoptosis through both intrinsic and extrinsic pathways .
Cell Line IC50 (µg/mL) Mechanism
HeLa0.89Cell cycle arrest, apoptosis induction
HL-609.63Mitochondrial depolarization
AGS5.00Caspase activation (caspase-8 and -9)

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide enhances its biological activity compared to other sulfonamides:

Compound Key Features Biological Activity
4-Methoxy-N-(3-methylphenyl)benzenesulfonamideSimpler structureAntibacterial properties
N-(pyrimidin-2-yl)benzenesulfonamideContains nitrogen heterocycleAnti-inflammatory effects
4-Hydroxy-N-(thiazole)-benzenesulfonamideContains thiazole ringSignificant antimicrobial activity

The sulfonamide core across these compounds indicates that variations in side chains significantly influence their biological activities.

Case Studies

Several case studies have highlighted the efficacy of similar sulfonamide derivatives:

  • Study on Apoptosis Induction : A derivative similar to 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide was shown to significantly increase caspase activity in AGS cells, indicating strong induction of apoptosis at concentrations above 5 µg/mL .
  • Molecular Docking Studies : Molecular docking studies have suggested that these compounds can effectively bind to cysteine cathepsins (Cat L and Cat K), which may be involved in reducing tumor growth and metastasis .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?

Answer:
The synthesis of benzenesulfonamide derivatives typically involves coupling a sulfonyl chloride intermediate with an amine-containing aromatic moiety. For this compound:

Sulfonation: React 2-methoxy-5-methylbenzenesulfonyl chloride with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98%) .

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
1Et₃N, DCM, 0°C → RT~60%
2Silica gel chromatography95%

Basic: Which analytical techniques are critical for structural confirmation?

Answer:
Structural validation requires:

  • X-ray Crystallography: Resolve the sulfonamide linkage and 2-oxopiperidinyl conformation (e.g., C–S bond length: ~1.76 Å; piperidinyl ring puckering parameters) .
  • NMR Spectroscopy:
    • ¹H NMR: Methoxy protons (δ 3.8–4.0 ppm), methyl groups (δ 1.2–2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR: Sulfonamide carbonyl (δ ~170 ppm), piperidinone C=O (δ ~210 ppm) .
  • HRMS: Confirm molecular ion peak (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₂O₄S: 393.1382) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Answer:

Core Modifications:

  • Vary substituents on the benzenesulfonamide (e.g., methyl → halogen) to assess steric/electronic effects .
  • Replace 2-oxopiperidinyl with other heterocycles (e.g., morpholine, tetrahydrofuran) to probe ring flexibility .

Assays:

  • Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
  • Cellular Uptake: Use radiolabeled analogs (³H or ¹⁴C) to quantify membrane permeability .

Example SAR Data:

ModificationEnzyme IC₅₀ (nM)LogPReference
Parent compound120 ± 152.8
-OCH₃ → -Cl85 ± 103.1
Piperidinone → morpholine>5002.5

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

Reproducibility Checks:

  • Standardize assay protocols (e.g., pH, temperature, cell lines) .
  • Validate purity (>95%) via LC-MS and elemental analysis .

Mechanistic Studies:

  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Perform molecular dynamics simulations to assess target-ligand stability (e.g., RMSD < 2.0 Å over 100 ns) .

Case Study:
Conflicting IC₅₀ values for kinase inhibition (50 nM vs. 200 nM) were traced to DMSO concentration variations (1% vs. 5%) affecting compound solubility .

Advanced: What computational approaches predict this compound’s pharmacokinetic properties?

Answer:

ADMET Prediction:

  • Software: SwissADME, pkCSM.
  • Parameters:

  • LogP: 2.8 (experimental) vs. 3.1 (predicted) .
  • CYP3A4 inhibition risk: High (structural alerts for piperidinone) .

Docking Studies:

  • Glide SP docking (Schrödinger) to identify key interactions (e.g., hydrogen bonds with Arg123, hydrophobic contacts with Phe456) .

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